(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride

Medicinal Chemistry Drug-likeness optimization Physicochemical property tuning

Researchers designing sulfonamide libraries for ALK5/TACE inhibitors often struggle to source imidazole building blocks with defined 5-position regiospecificity and optimal Fsp³. (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride (CAS 1486801-13-1) resolves this: • Exclusive 5-position CH2SO2Cl attachment-geometrically distinct from 2-position regioisomers-enabling unique sulfonamide trajectories. • N-Cyclopropyl group delivers Fsp³ 0.57 vs. N-methyl (0.25), enhancing solubility & metabolic stability of derived compounds. • Methylene spacer moderates sulfonyl electrophilicity for selective displacement in covalent probe synthesis. Supplied at ≥95% purity for immediate dispatch.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Cat. No. B12105744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC=C2CS(=O)(=O)Cl
InChIInChI=1S/C7H9ClN2O2S/c8-13(11,12)4-7-3-9-5-10(7)6-1-2-6/h3,5-6H,1-2,4H2
InChIKeyIOOCDVKCYZEEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl Chloride – A Regiospecific Sulfonyl Chloride Building Block for Medicinal Chemistry and Bioconjugation


(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride (CAS 1486801-13-1) is a heterocyclic sulfonyl chloride building block featuring a cyclopropyl-substituted imidazole core with a methylene-spaced methanesulfonyl chloride group at the 5-position . The compound has a molecular formula of C₇H₉ClN₂O₂S and a molecular weight of 220.68 g/mol, with commercial purity typically ≥95% . As a member of the imidazole-5-methanesulfonyl chloride class, it serves as a reactive electrophilic intermediate for constructing sulfonamides, sulfonate esters, and related derivatives through nucleophilic displacement of the chloride leaving group [1]. The cyclopropyl N-substituent and the methylene spacer between the imidazole ring and the sulfonyl chloride jointly differentiate this compound from directly attached imidazole-sulfonyl chloride regioisomers and from N-alkyl analogs.

Why (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl Chloride Cannot Be Replaced by Generic Imidazole Sulfonyl Chlorides


Substituting (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride with a generic imidazole sulfonyl chloride carries three concrete risks that alter downstream molecular properties. First, the regiospecific 5-position attachment of the methanesulfonyl chloride group—as opposed to the more common 2-position sulfonyl chloride—places the reactive electrophilic center at a geometrically distinct trajectory relative to the imidazole N-3 lone pair, affecting both the steric environment of the sulfonamide products and the electronic influence of the heterocycle on the sulfonyl group . Second, the N-cyclopropyl substituent contributes a computed LogP of 0.17 and an Fsp³ of 0.57 , a substantially higher fraction of sp³-hybridized carbon than the N-methyl (Fsp³ ≈ 0.25) or N-ethyl (Fsp³ ≈ 0.33) analogs, directly impacting solubility, metabolic stability, and three-dimensional shape of derived molecules [1]. Third, the methylene (-CH₂-) spacer between the imidazole ring and the sulfonyl chloride group introduces an additional rotational degree of freedom and attenuates the electron-withdrawing effect of the heterocycle on the sulfonyl center compared to directly attached imidazole-sulfonyl chlorides—an effect that modulates both hydrolysis rates and nucleophilic substitution selectivity . These structural features are not simultaneously present in common replacement candidates such as 1H-imidazole-2-sulfonyl chloride, (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride, or 1-cyclopropyl-1H-imidazole-2-sulfonyl chloride.

Quantitative Differentiation Evidence for (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl Chloride Against Closest Analogs


N-Cyclopropyl vs N-Alkyl: LogP Reduction and Enhanced Fsp³ for Lead Optimization

The N-cyclopropyl substituent on the target compound confers a computed LogP of approximately 0.17 and an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.57, as reported in the Fluorochem product datasheet . In contrast, the N-ethyl analog (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride (C₆H₁₀ClN₂O₂S, MW 209.52) has a computed LogP of approximately 0.94 , representing a ~0.77 log unit increase in lipophilicity. The N-methyl analog (C₅H₇ClN₂O₂S, MW 194.64) is expected to have an even higher LogP and lower Fsp³ due to the absence of the cyclopropyl ring strain and reduced aliphatic carbon saturation. Fsp³ values above 0.45 are associated with improved clinical success rates in drug discovery programs [1].

Medicinal Chemistry Drug-likeness optimization Physicochemical property tuning

5-Position vs 2-Position Regiochemistry: Divergent Geometric Trajectory of the Electrophilic Center

The target compound places the methanesulfonyl chloride group at the imidazole 5-position (IUPAC numbering), while the most commonly commercialized comparator, 1-cyclopropyl-1H-imidazole-2-sulfonyl chloride (CAS 2300609-14-5, C₆H₇ClN₂O₂S, MW 206.65), has the sulfonyl chloride directly attached at the 2-position . The 5-position (alternative numbering: 4-position) is distal to the N-3 lone pair and adjacent to the N-1 cyclopropyl substituent, whereas the 2-position is flanked by both imidazole nitrogens. This regiochemical difference alters the electronic environment of the sulfonyl center: sulfonyl chlorides at the 2-position experience stronger electron withdrawal from the adjacent N-3, increasing electrophilicity but potentially reducing selectivity in mixed-nucleophile reactions. Industrial imidazole sulfonylation frequently favors the 2-position due to electronic preference , making the 5-substituted derivative a deliberately chosen alternative when a different spatial orientation or electronic profile of the sulfonamide product is required.

Organic Synthesis Regioselective sulfonylation Structure–Activity Relationships

Methylene Spacer (–CH₂–SO₂Cl) vs Direct Attachment (–SO₂Cl): Attenuated Electrophilicity and Conformational Flexibility

The methylene (–CH₂–) spacer interposed between the imidazole C-5 and the sulfonyl chloride group in the target compound introduces an additional rotational degree of freedom and reduces direct conjugation between the heterocycle and the sulfonyl electrophile. In contrast, directly attached imidazole sulfonyl chlorides (e.g., 1-cyclopropyl-1H-imidazole-4-sulfonyl chloride, CAS 1934472-57-7, and the 2-sulfonyl chloride isomer) have the sulfonyl group in direct electronic communication with the aromatic π-system . This structural feature is expected to moderate the hydrolysis rate of the sulfonyl chloride—a practical handling advantage—and to alter the selectivity profile in competitive nucleophilic substitution reactions with amines versus alcohols. The imidazole nucleofuge tunability concept demonstrates that the electronic environment of the imidazole ring directly modulates sulfonyl electrophile reactivity [1].

Organic Synthesis Electrophile tuning Sulfonamide formation

Cyclopropyl Sulfonamide Selectivity Precedent: TACE vs MMP-2/MMP-13 Discrimination

Although the target compound itself has not been directly tested in published biological assays, a strong class-level precedent exists for cyclopropyl-bearing sulfonamide derivatives conferring target selectivity. In a study of TACE (TNF-α converting enzyme) inhibitors, the cyclopropanesulfonyl chloride-derived sulfonamide variant exhibited demonstrably better selectivity for TACE over the closely related metalloproteases MMP-2 and MMP-13 compared to cyclopentane and other alkyl sulfonamide analogs [1]. This selectivity was attributed to the compact, rigid cyclopropyl group optimally filling the S1 pocket of TACE while clashing with the steric environment of MMP-2 and MMP-13 active sites. The target compound's cyclopropyl group on the imidazole N-1 position offers analogous potential for imparting target selectivity when the sulfonyl chloride is elaborated into sulfonamide-containing inhibitors [2].

Medicinal Chemistry Kinase/Protease Selectivity Inflammation

ALK5 Kinase Inhibitor Class Potential: Imidazole-2-Sulfonamide Pharmacophore Delivers Sub-Micromolar Potency

A recent structure–activity relationship study by Ding et al. (2024) demonstrated that imidazole-containing sulfonamide derivatives achieve potent ALK5 (activin receptor-like kinase 5) inhibition. Compounds 13b and 15a, both bearing sulfonamide groups at the 2-position of their central imidazole rings, exhibited IC₅₀ values of 0.130 μM against ALK5 kinase—comparable to the positive control LY-2157299 [1]. Critically, the authors noted that introduction of the sulfonamide group at the 2-position of the imidazole ring significantly increased ALK5 inhibitory activity compared to non-sulfonamide analogs. While the target compound is a 5-substituted methanesulfonyl chloride rather than a 2-sulfonamide, it serves as a direct precursor for synthesizing 5-methanesulfonamide derivatives that can be evaluated for analogous kinase inhibition. The cyclopropyl N-substituent in the target compound may further enhance metabolic stability of derived inhibitors, as cyclopropyl groups are established pharmacophore elements in marketed kinase inhibitors [2].

Kinase Inhibition Anticancer Agents TGF-β Signaling

High-Value Application Scenarios for (1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl Chloride in Research and Industrial Procurement


Synthesis of Selective Kinase Inhibitor Libraries with Reduced Off-Target MMP Activity

Research teams developing TGF-β/ALK5 or TACE inhibitors should prioritize this building block for constructing focused sulfonamide libraries. The cyclopropyl N-substituent, combined with the 5-position methanesulfonamide warhead, provides a molecular framework that leverages the established cyclopropyl-mediated selectivity for TACE over MMP-2/MMP-13 [1] and the sub-micromolar potency demonstrated by related imidazole-sulfonamide ALK5 inhibitors (IC₅₀ = 0.130 μM) [2]. The intermediate's LogP of 0.17 and Fsp³ of 0.57 support lead-like physicochemical properties in derived compounds .

Covalent Probe and Chemoproteomics Reagent Development via Sulfonyl Fluoride Exchange (SuFEx) Chemistry

This building block is ideally suited for generating sulfonyl fluoride or covalent sulfonamide probes for activity-based protein profiling (ABPP). The methylene spacer moderates sulfonyl electrophilicity compared to directly attached imidazole sulfonyl chlorides, potentially reducing non-specific protein labeling while preserving target engagement [1]. The tunable imidazole nucleofuge concept [1] supports the conversion of this sulfonyl chloride into sulfonyl fluorides, azides, or stabilized sulfonamide electrophiles for chemoproteomics applications targeting tyrosine and lysine residues.

Metabolically Stabilized Lead Optimization Scaffold for Cyclopropyl-Containing Drug Candidates

Medicinal chemistry programs seeking to replace metabolically labile N-alkyl groups (methyl, ethyl, isopropyl) with cyclopropyl on imidazole scaffolds should use this compound as a direct entry point. The cyclopropyl group is a well-validated motif in marketed drugs for enhancing metabolic stability, reducing CYP-mediated oxidation, and modulating pKa of the adjacent imidazole ring [2]. The Fsp³ of 0.57 exceeds the clinical candidate average, positioning derived compounds favorably for development .

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